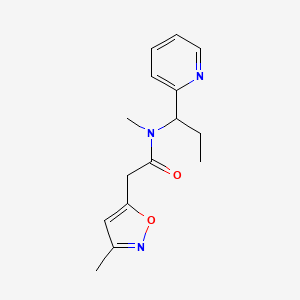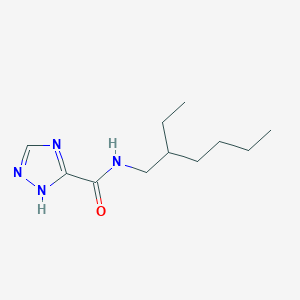
N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAA is a derivative of the drug, gabapentin, which is commonly used to treat neuropathic pain and epilepsy.
作用機序
The exact mechanism of action of N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide is not fully understood. However, it is believed to act on various neurotransmitter systems, including the GABAergic and glutamatergic systems. N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been shown to increase the release of GABA, which is an inhibitory neurotransmitter, and decrease the release of glutamate, which is an excitatory neurotransmitter. This action may contribute to its neuroprotective and anticonvulsant effects.
Biochemical and Physiological Effects:
N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been shown to have several biochemical and physiological effects. In animal studies, N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been shown to reduce the severity of seizures and increase the survival rate of animals. N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has also been shown to have neuroprotective effects, including reducing oxidative stress and inflammation. In cancer research, N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
One advantage of using N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide in lab experiments is its versatility. N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide can be used as a scaffold for the development of new drugs and can be modified to target specific receptors or enzymes. Another advantage is its potential neuroprotective and anticonvulsant effects, which make it a useful tool for studying neurological disorders. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to predict its effects in different experimental conditions.
将来の方向性
There are several future directions for the study of N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide. One direction is the development of new drugs based on the N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide scaffold. Another direction is the study of its potential applications in treating neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, further research is needed to understand the exact mechanism of action of N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide and its effects in different experimental conditions.
Conclusion:
In conclusion, N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been studied for its potential applications in neuroscience, cancer research, and drug discovery. N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been shown to have neuroprotective and anticonvulsant effects, reduce the severity of seizures, and inhibit the growth of cancer cells. However, further research is needed to understand the exact mechanism of action of N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide and its effects in different experimental conditions.
合成法
The synthesis of N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide involves several steps. The first step is the preparation of 3-methylisoxazole-5-carboxylic acid, which is then converted to its acid chloride. The acid chloride is then reacted with N-methyl-1,3-propanediamine to form N-methyl-2-(3-methylisoxazol-5-yl)propanamide. This compound is then reacted with 2-bromo-1-(pyridin-2-yl)propan-1-one to form N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide.
科学的研究の応用
N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been shown to have neuroprotective effects and can reduce the severity of seizures in animal models. In cancer research, N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, N-methyl-2-(3-methylisoxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide has been used as a scaffold for the development of new drugs.
特性
IUPAC Name |
N-methyl-2-(3-methyl-1,2-oxazol-5-yl)-N-(1-pyridin-2-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-14(13-7-5-6-8-16-13)18(3)15(19)10-12-9-11(2)17-20-12/h5-9,14H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRXNFHOAKHCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=N1)N(C)C(=O)CC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-({[3-hydroxy-1-(3-methylbenzyl)-2-oxopiperidin-3-yl]methyl}amino)ethyl]acetamide](/img/structure/B5395817.png)

![7-(3-chlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5395828.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]leucine](/img/structure/B5395845.png)
![(2R)-2-(acetylamino)-N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide](/img/structure/B5395853.png)
![4-(4-ethyl-1H-pyrazol-5-yl)-1-[5-methoxy-2-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5395856.png)
![2-phenyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoline](/img/structure/B5395864.png)
![N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5395874.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5395882.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-methyl-2-pyrimidinamine](/img/structure/B5395886.png)

![1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5395907.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5395915.png)
![N-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5395922.png)